molecular formula C8H6N4 B13699056 4-Hydrazinophthalonitrile

4-Hydrazinophthalonitrile

Cat. No.: B13699056
M. Wt: 158.16 g/mol
InChI Key: SFFFIQJCUCAIFU-UHFFFAOYSA-N
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Description

4-Hydrazinophthalonitrile is an organic compound with the molecular formula C8H6N4 It is a derivative of phthalonitrile, where one of the nitrile groups is substituted with a hydrazine group

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydrazinophthalonitrile can be synthesized through several methods. One common approach involves the reaction of 4-nitrophthalonitrile with hydrazine hydrate. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The nitro group is reduced to an amino group, which then reacts with hydrazine to form the hydrazinophthalonitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinophthalonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: The nitrile groups can be reduced to amines under suitable conditions.

    Substitution: The hydrazine group can participate in substitution reactions, forming hydrazones or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like aldehydes or ketones are used to form hydrazones.

Major Products Formed

    Oxidation: Azides or other oxidized derivatives.

    Reduction: Amines.

    Substitution: Hydrazones and other substituted derivatives.

Mechanism of Action

The mechanism of action of 4-Hydrazinophthalonitrile involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The nitrile groups can also participate in interactions with proteins and nucleic acids, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophthalonitrile: A precursor in the synthesis of 4-Hydrazinophthalonitrile.

    Phthalonitrile: The parent compound, used in the synthesis of various derivatives.

    4-Aminophthalonitrile: Another derivative with an amino group instead of a hydrazine group.

Uniqueness

This compound is unique due to the presence of both nitrile and hydrazine functional groups, which confer distinct reactivity and potential for diverse applications. Its ability to form stable complexes with metals and its role as a precursor in the synthesis of phthalocyanines make it particularly valuable in materials science and industrial applications .

Properties

Molecular Formula

C8H6N4

Molecular Weight

158.16 g/mol

IUPAC Name

4-hydrazinylbenzene-1,2-dicarbonitrile

InChI

InChI=1S/C8H6N4/c9-4-6-1-2-8(12-11)3-7(6)5-10/h1-3,12H,11H2

InChI Key

SFFFIQJCUCAIFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NN)C#N)C#N

Origin of Product

United States

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